beta-Cryptoxanthin

Catalog No.
S620446
CAS No.
472-70-8
M.F
C40H56O
M. Wt
552.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Cryptoxanthin

CAS Number

472-70-8

Product Name

beta-Cryptoxanthin

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1

InChI Key

DMASLKHVQRHNES-FKKUPVFPSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Synonyms

Beta Cryptoxanthin, Beta-Cryptoxanthin

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C

The exact mass of the compound beta-Cryptoxanthin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Provitamins. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Beta-cryptoxanthin is a natural, oxygenated carotenoid pigment, structurally similar to beta-carotene but with an added hydroxyl group, classifying it as a xanthophyll. It is a key dietary provitamin A, meaning the human body can convert it into retinol. While many carotenoids exist, beta-cryptoxanthin's unique combination of being a xanthophyll with significant provitamin A activity and high bioavailability from common food sources makes it a specific choice for nutritional and food-coloring applications where these distinct properties are critical.

Substituting beta-cryptoxanthin with other carotenoids based on broad classifications like "antioxidant" or "colorant" can lead to critical failures in product performance. For nutritional applications, replacing it with non-provitamin A xanthophylls like lutein or zeaxanthin results in a complete loss of vitamin A activity. Conversely, substituting it with beta-carotene, the most common provitamin A, ignores significant, procurement-relevant differences in bioavailability and metabolic processing. Evidence shows that beta-cryptoxanthin has a markedly higher apparent bioavailability from dietary sources than beta-carotene, meaning a direct substitution is not quantitatively equivalent for achieving target levels in blood or tissues. Therefore, precise carotenoid selection is essential for formulation efficacy and cost-effectiveness.

Superior Apparent Bioavailability Compared to Beta-Carotene

In a meta-analysis of data from over 30,000 subjects, the apparent bioavailability of beta-cryptoxanthin was calculated by comparing blood concentrations to dietary intake. The results showed that consuming comparable amounts of beta-cryptoxanthin-rich foods led to 686% higher concentrations in the blood compared to beta-carotene. A separate analysis of studies on Western diets found a 725% greater blood concentration for beta-cryptoxanthin versus beta-carotene, reinforcing its significantly higher uptake. This is attributed in part to its higher hydrophilicity, which allows for 3 times greater incorporation into micelles during in vitro digestion compared to beta-carotene.

Evidence DimensionApparent Bioavailability (Blood Concentration / Dietary Intake)
Target Compound Data686% to 725% higher resulting blood concentration than beta-carotene for a comparable dietary intake.
Comparator Or BaselineBeta-Carotene (normalized baseline)
Quantified DifferenceApprox. 7-fold greater apparent bioavailability
ConditionsMeta-analysis of human dietary studies comparing carotenoid intake with serum concentrations.

This dramatically higher bioavailability means lower doses are required to achieve target physiological concentrations, directly impacting formulation cost and product efficacy.

Unique Provitamin A Activity Among Common Xanthophylls

Beta-cryptoxanthin is one of the three main dietary provitamin A carotenoids, alongside alpha- and beta-carotene, that can be converted by the body into retinol. This contrasts directly with other common dietary xanthophylls like lutein and zeaxanthin, which possess no provitamin A activity. According to the National Institutes of Health, the bioconversion ratio for dietary beta-cryptoxanthin is 24:1 (24 mcg to produce 1 mcg of retinol), compared to 12:1 for beta-carotene. While the conversion rate is lower per microgram, its superior bioavailability can make it an equivalent or better source of vitamin A from food matrices.

Evidence DimensionProvitamin A Activity (Conversion to Retinol)
Target Compound DataCan be converted to retinol (24:1 dietary ratio).
Comparator Or BaselineLutein & Zeaxanthin (No provitamin A activity); Beta-Carotene (12:1 dietary ratio).
Quantified DifferenceQualitatively distinct from non-provitamin A xanthophylls; quantitatively different conversion from beta-carotene.
ConditionsStandardized Retinol Activity Equivalent (RAE) conversion factors established by the U.S. Institute of Medicine.

For formulations requiring both a xanthophyll structure and vitamin A contribution, beta-cryptoxanthin is a non-substitutable choice over lutein or zeaxanthin.

Demonstrated Activity in Modulating Bone Cell Signaling Pathways

In vitro studies show beta-cryptoxanthin has specific effects on bone homeostasis pathways not typically associated with other carotenoids like beta-carotene. It has been shown to suppress osteoclast differentiation and bone resorption induced by signaling molecules like lipopolysaccharide (LPS) and RANKL. Specifically, beta-cryptoxanthin directly inhibits the activity of IKKβ (inhibitor of NF-κB kinase), a key enzyme in the NF-κB signaling cascade that promotes osteoclast formation. This mechanism provides a molecular basis for its observed anabolic effect on bone, differentiating its biological function from carotenoids primarily valued for antioxidant or vitamin A activity.

Evidence DimensionInhibition of Osteoclast Differentiation Pathways
Target Compound DataDirectly suppresses RANKL-mediated osteoclastogenesis and inhibits IKKβ activity.
Comparator Or BaselineGeneral carotenoids (e.g., Beta-Carotene) not typically studied for or associated with this specific mechanism.
Quantified DifferenceQualitative functional differentiation in a specific cell signaling pathway relevant to bone health.
ConditionsIn vitro mouse calvarial organ cultures and Raw264.7 cell lines.

This evidence supports its use as a specialized ingredient in formulations for bone health, a niche where generic carotenoid substitutes lack a comparable mechanistic rationale.

High-Bioavailability Provitamin A Fortification

For fortifying foods, beverages, or dietary supplements where achieving a target vitamin A status is critical. Its superior apparent bioavailability compared to beta-carotene allows for lower input quantities to achieve the same physiological effect, potentially reducing costs and minimizing impact on the product matrix.

Formulation of Advanced Bone Health Supplements

As a functional ingredient in supplements aimed at supporting bone homeostasis. Its demonstrated ability to modulate osteoclast signaling pathways provides a specific, evidence-based rationale for its inclusion over other carotenoids that lack this targeted biological activity.

Multi-Benefit Nutritional and Cosmetic Formulations

In complex supplements or topical formulations that require a single ingredient providing antioxidant capacity, color, and convertible vitamin A. Its unique position as a provitamin A xanthophyll makes it a non-substitutable choice when the benefits of both carotenoid classes are desired from a single compound.

Physical Description

Solid

XLogP3

12.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

552.433116406 g/mol

Monoisotopic Mass

552.433116406 g/mol

Heavy Atom Count

41

Melting Point

172 - 173 °C

UNII

6ZIB13GI33

MeSH Pharmacological Classification

Provitamins

Wikipedia

Cryptoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 08-15-2023

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